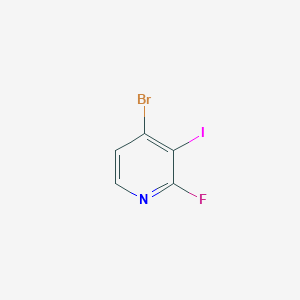

4-Bromo-2-fluoro-3-iodopyridine

Description

BenchChem offers high-quality 4-Bromo-2-fluoro-3-iodopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluoro-3-iodopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCJOPUYVGQTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676666 | |

| Record name | 4-Bromo-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917969-51-8 | |

| Record name | 4-Bromo-2-fluoro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-fluoro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-fluoro-3-iodopyridine chemical properties

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-iodopyridine: A Versatile Trihalogenated Building Block

Abstract

4-Bromo-2-fluoro-3-iodopyridine is a strategically important heterocyclic compound featuring three distinct halogen atoms—fluorine, bromine, and iodine—on a pyridine scaffold. This unique arrangement provides a platform for sequential and site-selective chemical modifications, making it an exceptionally valuable building block in modern organic synthesis. The differential reactivity of the carbon-halogen bonds allows for controlled, stepwise functionalization through various cross-coupling and substitution reactions. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.

Introduction

Halogenated pyridines are cornerstone intermediates in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The introduction of multiple, different halogens onto the pyridine ring significantly enhances its synthetic versatility. 4-Bromo-2-fluoro-3-iodopyridine stands out due to the presence of three reactive centers.[1] The carbon-iodine (C-I), carbon-bromine (C-Br), and carbon-fluorine (C-F) bonds each exhibit distinct reactivity profiles, enabling chemists to perform selective transformations at each position. This predictable regioselectivity is crucial for the efficient assembly of highly substituted pyridine derivatives, which are often key scaffolds in targeted therapies and functional materials.[1][2] This document serves as a technical resource for researchers, detailing the core chemical properties and synthetic utility of this powerful intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of 4-Bromo-2-fluoro-3-iodopyridine are summarized below. This data is essential for its identification, handling, and use in chemical reactions.

Core Chemical Data

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-fluoro-3-iodopyridine | PubChemLite[3] |

| CAS Number | 917969-51-8 | Smolecule[1], ChemicalBook[4] |

| Molecular Formula | C₅H₂BrFIN | Smolecule[1], PubChemLite[3] |

| Molecular Weight | 301.88 g/mol | Smolecule[1], ChemicalBook[4] |

| InChI | 1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H | PubChemLite[3] |

| InChIKey | QNCJOPUYVGQTNE-UHFFFAOYSA-N | PubChemLite[3] |

| SMILES | C1=CN=C(C(=C1Br)I)F | PubChemLite[3] |

| Physical Form | Typically a solid at room temperature | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | General knowledge |

Spectroscopic Profile (Predicted)

While experimental spectra are not widely published, the structure of 4-Bromo-2-fluoro-3-iodopyridine allows for the confident prediction of its key spectroscopic features, essential for reaction monitoring and characterization.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C-5 would likely appear as a doublet, coupled to the proton at C-6. The proton at C-6 would appear as a doublet of doublets, showing coupling to the C-5 proton and a smaller long-range coupling to the fluorine at C-2.

-

¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbon atoms bonded to halogens will show characteristic shifts, with the carbon attached to iodine (C-3) appearing at a significantly higher field (lower ppm) compared to the others. The carbon attached to fluorine (C-2) will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺). This peak would be accompanied by a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Key fragmentation patterns would include the loss of iodine and/or bromine atoms.[5]

Synthesis and Reactivity

The synthetic utility of 4-Bromo-2-fluoro-3-iodopyridine is rooted in its preparation and the differential reactivity of its halogen substituents.

Representative Synthesis

The synthesis of multi-halogenated pyridines often involves directed ortho-metalation followed by electrophilic trapping. A plausible and efficient route to 4-Bromo-2-fluoro-3-iodopyridine starts from the commercially available 4-Bromo-2-fluoropyridine. The process involves a highly regioselective iodination at the C-3 position.

Exemplary Protocol (Adapted from related syntheses[6]):

-

Preparation: To a flame-dried, inert-atmosphere (Argon or Nitrogen) flask, add a solution of a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or a Turbo-Grignard reagent in anhydrous Tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C). Slowly add a solution of 4-Bromo-2-fluoropyridine in anhydrous THF. The strong base selectively deprotonates the C-3 position, which is activated by the adjacent fluorine and nitrogen atoms. Stir for 1-2 hours at this temperature.

-

Iodination: Prepare a solution of elemental iodine (I₂) in anhydrous THF. Add this solution dropwise to the reaction mixture. The organometallic intermediate at C-3 attacks the iodine, resulting in the formation of the C-I bond.

-

Workup and Purification: Allow the reaction to slowly warm to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product is then purified, typically by silica gel column chromatography, to yield the pure 4-Bromo-2-fluoro-3-iodopyridine.

Chemical Reactivity and Selectivity

The primary value of this compound lies in the hierarchical reactivity of its C-X bonds, which generally follows the order: C-I > C-Br >> C-F .[2] This allows for a stepwise and regioselective functionalization strategy.

-

Reactions at C-3 (Iodine): The C-I bond is the most labile and readily participates in metal-catalyzed cross-coupling reactions under mild conditions. This is the preferred site for initial functionalization.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

-

Sonogashira Coupling: Reaction with terminal alkynes.[1]

-

Buchwald-Hartwig Amination: Carbon-nitrogen bond formation with amines.

-

-

Reactions at C-4 (Bromine): The C-Br bond is less reactive than the C-I bond but can be engaged in similar cross-coupling reactions under slightly more forcing conditions (e.g., different ligand, higher temperature). This allows for a second, distinct group to be introduced after the C-3 position has been modified.

-

Reactions at C-2 (Fluorine): The C-F bond is generally inert to palladium-catalyzed cross-coupling conditions. However, it activates the C-2 position for nucleophilic aromatic substitution (SₙAr), allowing for displacement by strong nucleophiles like amines or alkoxides.

Applications in Research and Development

The unique reactivity profile of 4-Bromo-2-fluoro-3-iodopyridine makes it a high-value intermediate in several areas of chemical research.

-

Medicinal Chemistry: It serves as a versatile scaffold for constructing complex pharmaceutical agents.[1] The ability to introduce three different substituents with precise control is invaluable in structure-activity relationship (SAR) studies and fragment-based drug design (FBDD).[1] Halogenated pyridines are known to exhibit a range of pharmacological properties and are key components in enzyme inhibitors, such as those targeting kinases.[1][7]

-

Materials Science: The compound can be used in the synthesis of specialty organic materials, where the pyridine core can be functionalized to tune electronic, optical, or coordination properties.[1]

-

Agrochemicals: Substituted pyridines are a major class of compounds used in the development of new herbicides and pesticides. The synthetic flexibility offered by this building block is advantageous for creating novel agrochemical candidates.[7]

Safety and Handling

-

Hazard Classification (Anticipated): Harmful if swallowed, Causes skin irritation, Causes serious eye damage/irritation.[8][9][10] May cause respiratory irritation.[11]

-

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fumes.[11][12]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

-

-

-

Storage: Store in a well-ventilated, cool, and dry place. Keep container tightly closed and store locked up.[10][11]

Conclusion

4-Bromo-2-fluoro-3-iodopyridine is more than just a chemical reagent; it is a sophisticated tool for molecular engineering. Its tri-halogenated structure provides a blueprint for complex synthesis, offering chemists a remarkable degree of control over the introduction of molecular diversity. The predictable and hierarchical reactivity of the iodine, bromine, and fluorine substituents allows for the rational design and efficient execution of synthetic routes to novel, highly functionalized pyridine derivatives. As the demand for complex molecules in drug discovery and materials science continues to grow, the strategic importance of versatile building blocks like 4-Bromo-2-fluoro-3-iodopyridine will undoubtedly increase.

References

-

PubChem. 4-Bromo-2-fluoropyridine. [Link]

-

PubChem. 4-Bromo-3-fluoropyridine. [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

-

ACS Publications. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

-

WorldOfChemicals. The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. [Link]

-

PubChemLite. 4-bromo-2-fluoro-3-iodopyridine (C5H2BrFIN). [Link]

Sources

- 1. Buy 4-Bromo-2-fluoro-3-iodopyridine | 917969-51-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 4-bromo-2-fluoro-3-iodopyridine (C5H2BrFIN) [pubchemlite.lcsb.uni.lu]

- 4. 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-2-fluoropyridine | C5H3BrFN | CID 2762851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromo-2-fluoropyridine 97 128071-98-7 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

The Strategic Synthesis and Application of 4-Bromo-2-fluoro-3-iodopyridine: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking Complexity with a Trihalogenated Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine ring remains a cornerstone of molecular design. Its unique electronic properties and capacity for hydrogen bonding have cemented its status as a privileged scaffold. The strategic functionalization of this core structure is paramount to the development of novel therapeutics and advanced materials. Within this context, 4-Bromo-2-fluoro-3-iodopyridine (CAS No. 917969-51-8) emerges as a highly valuable and versatile building block.[1] Its trifunctionalized nature, presenting three distinct halogen atoms at electronically differentiated positions, offers a sophisticated platform for sequential and regioselective chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, offering field-proven insights for its effective utilization in complex synthetic endeavors.

Physicochemical Properties and Structural Attributes

4-Bromo-2-fluoro-3-iodopyridine is a solid heterocyclic compound with the molecular formula C₅H₂BrFIN and a molecular weight of 301.88 g/mol .[1] The strategic placement of bromo, fluoro, and iodo substituents on the pyridine ring creates a unique electronic and steric environment, which is the foundation of its synthetic utility.

| Property | Value | Source |

| CAS Number | 917969-51-8 | [1] |

| Molecular Formula | C₅H₂BrFIN | [1] |

| Molecular Weight | 301.88 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | Smolecule |

The distinct electronegativity and size of the three halogen atoms—fluorine (the most electronegative), iodine (the most polarizable and best leaving group in cross-coupling reactions), and bromine (offering intermediate reactivity)—allow for a high degree of control in sequential synthetic operations.

Synthesis of 4-Bromo-2-fluoro-3-iodopyridine: A Proposed Strategy

While 4-Bromo-2-fluoro-3-iodopyridine is commercially available, a detailed, step-by-step synthesis protocol from readily available starting materials is not extensively documented in readily accessible scientific literature. However, based on established methodologies for the synthesis of polysubstituted pyridines, a plausible and efficient route can be proposed. This hypothetical synthesis leverages a directed ortho-metalation followed by iodination, a powerful strategy for the regioselective functionalization of pyridine rings.

The proposed starting material for this synthesis is 4-bromo-2-fluoropyridine. The synthesis would proceed via a deprotonation at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching the resulting organolithium species with an iodine source.

Caption: Proposed synthesis of 4-Bromo-2-fluoro-3-iodopyridine.

Experimental Protocol: A Hypothetical Approach

Materials:

-

4-Bromo-2-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation of LDA: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise, and stir the solution for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

Lithiation: In a separate flame-dried flask under argon, dissolve 4-bromo-2-fluoropyridine in anhydrous THF and cool to -78 °C. Slowly transfer the prepared LDA solution to the solution of 4-bromo-2-fluoropyridine via cannula, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

-

Iodination: Prepare a solution of iodine in anhydrous THF. Slowly add the iodine solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 4-bromo-2-fluoro-3-iodopyridine.

Regioselective Reactivity in Cross-Coupling Reactions

The synthetic power of 4-Bromo-2-fluoro-3-iodopyridine lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br >> C-F, allowing for selective functionalization at the 3-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations. This regioselectivity is crucial for the efficient construction of complex, unsymmetrically substituted pyridines.[1]

Caption: Regioselective cross-coupling reactions of 4-Bromo-2-fluoro-3-iodopyridine.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. With 4-Bromo-2-fluoro-3-iodopyridine, this reaction is expected to proceed selectively at the C-I bond.

Model Protocol for Suzuki-Miyaura Coupling:

-

Reactants: 4-Bromo-2-fluoro-3-iodopyridine (1.0 eq.), Arylboronic acid (1.2 eq.), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst: Pd(PPh₃)₄ (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.).

-

Solvent: A degassed mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

-

Procedure: Combine the reactants, base, and catalyst in a reaction vessel under an inert atmosphere. Add the solvent and heat the mixture (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling, perform an aqueous work-up and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond, which is a valuable functional group in medicinal chemistry. Again, regioselective coupling at the C-3 position is anticipated.

Model Protocol for Sonogashira Coupling:

-

Reactants: 4-Bromo-2-fluoro-3-iodopyridine (1.0 eq.), Terminal alkyne (1.2 eq.), Base (e.g., Et₃N, DIPEA, 2.0-3.0 eq.).

-

Catalyst: A palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.02-0.05 eq.) and a copper(I) co-catalyst (e.g., CuI) (0.05-0.1 eq.).

-

Solvent: Anhydrous, degassed THF or DMF.

-

Procedure: To a solution of 4-Bromo-2-fluoro-3-iodopyridine, the palladium catalyst, and CuI in the chosen solvent, add the base and then the terminal alkyne. Stir the reaction at room temperature or with gentle heating until completion. Work-up typically involves filtration through celite, followed by extraction and purification.[3][4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the C-3 position of the pyridine ring.[6][7]

Model Protocol for Buchwald-Hartwig Amination:

-

Reactants: 4-Bromo-2-fluoro-3-iodopyridine (1.0 eq.), Amine (1.1-1.5 eq.), Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-2.0 eq.).

-

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, XPhos) (typically 1-5 mol% Pd).

-

Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

-

Procedure: In a glovebox or under an inert atmosphere, combine the aryl halide, amine, base, palladium precursor, and ligand. Add the solvent and heat the reaction mixture (typically 80-120 °C) until the reaction is complete. After cooling, the reaction is worked up by filtration, extraction, and purification.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and reactive properties of 4-Bromo-2-fluoro-3-iodopyridine make it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Halogenated pyridines are known to exhibit a wide range of pharmacological properties and are key components in many drug candidates, including those for cancer therapies.[1][8] The ability to selectively introduce different functionalities at three distinct positions on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties to optimize its binding affinity for biological targets.

For example, related bromofluoropyridine scaffolds are utilized in the synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, which are a promising class of cancer therapeutics.[8] The versatile reactivity of 4-Bromo-2-fluoro-3-iodopyridine provides a powerful tool for the construction of novel and complex molecular architectures in the pursuit of new and more effective drug candidates.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Inhalation: Move to fresh air.

-

In all cases, seek medical attention if irritation or other symptoms persist.

-

Conclusion: A Versatile Tool for Chemical Innovation

4-Bromo-2-fluoro-3-iodopyridine represents a sophisticated and highly versatile building block for advanced organic synthesis. Its unique trihalogenated substitution pattern allows for a remarkable degree of control in sequential cross-coupling reactions, enabling the regioselective construction of complex, polysubstituted pyridine derivatives. While a detailed, validated synthesis protocol remains to be widely published, plausible synthetic routes can be readily devised based on established pyridine chemistry. The true value of this compound lies in its potential to accelerate the discovery and development of novel pharmaceuticals and advanced materials by providing a reliable and versatile platform for molecular diversification. As researchers continue to push the boundaries of chemical synthesis, the strategic application of such multifunctional building blocks will undoubtedly play a pivotal role in shaping the future of medicinal chemistry and materials science.

References

- Smolecule. "Buy 4-Bromo-2-fluoro-3-iodopyridine | 917969-51-8." Smolecule. Accessed January 4, 2026.

- The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis. (n.d.).

- CymitQuimica. "Pyridine, 4-bromo-2-fluoro-3-iodo-." CymitQuimica. Accessed January 4, 2026.

- Chemistry LibreTexts.

- Fisher Scientific. "SAFETY DATA SHEET - 4-Bromo-2-fluoropyridine." Fisher Scientific, 2024.

- Wikipedia.

- Sigma-Aldrich. "4-Bromo-3-fluoropyridine | 2546-52-3." Sigma-Aldrich. Accessed January 4, 2026.

- Sigma-Aldrich.

- SAFETY D

- ePrints Soton. "COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6." ePrints Soton. Accessed January 4, 2026.

- PubMed. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines." PubMed, 2022.

- Wikipedia. "Sonogashira coupling." Wikipedia, 2023.

- Benchchem. "Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine." Benchchem. Accessed January 4, 2026.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google Patents [patents.google.com]

- 6. Buy 4-Bromo-2-fluoro-3-iodopyridine | 917969-51-8 [smolecule.com]

- 7. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyridine synthesis [organic-chemistry.org]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-iodopyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Bromo-2-fluoro-3-iodopyridine, a halogen-rich heterocyclic compound with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis and applications, grounded in authoritative references.

Core Chemical and Physical Properties

4-Bromo-2-fluoro-3-iodopyridine is a substituted pyridine ring with the chemical formula C₅H₂BrFIN.[1] Its structure is notable for the presence of three different halogen atoms, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Molecular Weight

The molecular weight of a compound is a fundamental property, crucial for stoichiometric calculations in chemical reactions. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula for 4-Bromo-2-fluoro-3-iodopyridine is C₅H₂BrFIN.[1][2]

The calculation of its molecular weight is as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 2 | 1.008 | 2.016 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 301.884 |

The calculated molecular weight of 4-Bromo-2-fluoro-3-iodopyridine is 301.88 g/mol . This value is consistent with data from various chemical suppliers.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₂BrFIN | [1] |

| Molecular Weight | 301.88 g/mol | [1][2] |

| Density | 2.413 g/cm³ | [1] |

| Boiling Point | 288.72°C at 760 mmHg | [1] |

| Flash Point | 128.413°C | [1] |

| Polar Surface Area | 12.89 Ų | [1] |

Synthesis of 4-Bromo-2-fluoro-3-iodopyridine

The synthesis of polysubstituted pyridines, such as 4-Bromo-2-fluoro-3-iodopyridine, often involves multi-step processes. One notable method for the preparation of similar halogen-rich pyridines is through halogen dance reactions.[3] This type of reaction involves the base-induced intramolecular migration of a halogen atom to a different position on an aromatic ring.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for producing a polysubstituted pyridine, highlighting the key transformations that could be adapted for the synthesis of 4-Bromo-2-fluoro-3-iodopyridine.

Caption: Generalized workflow for the synthesis of a polysubstituted pyridine.

Step-by-Step Protocol (Conceptual)

-

Starting Material: Begin with a suitable pyridine precursor, for instance, a fluorinated pyridine.

-

Bromination: Introduce a bromine atom at a specific position using an electrophilic brominating agent like N-bromosuccinimide (NBS) or bromine (Br₂). The position of bromination will be directed by the existing substituents.

-

Iodination: Introduce an iodine atom using an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂).

-

Halogen Dance Reaction: Under specific basic conditions, for example, using lithium diisopropylamide (LDA) at low temperatures, induce the migration of a halogen to the desired position to yield the final product.[3]

-

Purification: The final compound is then purified using standard techniques such as column chromatography or recrystallization.

Applications in Research and Drug Development

The unique arrangement of three different halogens on the pyridine ring of 4-Bromo-2-fluoro-3-iodopyridine makes it a highly versatile building block in medicinal chemistry and materials science. The distinct reactivity of the C-Br, C-F, and C-I bonds allows for selective functionalization through various cross-coupling reactions.

Role in Drug Discovery

Halogenated pyridines are known to exhibit a range of pharmacological activities. The fluorine atom can enhance metabolic stability and binding affinity, while bromine and iodine provide sites for further molecular elaboration through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] These reactions are fundamental in the construction of complex molecules, including potential therapeutic agents. For instance, fluoropyridines have been investigated for their potential in cancer therapies.[1]

Caption: Role of 4-Bromo-2-fluoro-3-iodopyridine in a typical drug discovery workflow.

Spectroscopic Characterization

The structural elucidation of 4-Bromo-2-fluoro-3-iodopyridine relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show signals in the aromatic region, with coupling patterns influenced by the fluorine atom.

-

¹³C NMR would display distinct signals for each of the five carbon atoms, with their chemical shifts influenced by the attached halogens.

-

¹⁹F NMR would provide a characteristic signal for the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4] Fragmentation patterns would likely involve the loss of halogen atoms.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for aromatic C-H stretching and C=C/C=N stretching vibrations of the pyridine ring.[1]

Safety and Handling

As with any halogenated organic compound, 4-Bromo-2-fluoro-3-iodopyridine should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General handling procedures include:

-

Working in a well-ventilated fume hood.

-

Wearing personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust or vapors and contact with skin and eyes.

Conclusion

4-Bromo-2-fluoro-3-iodopyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined molecular weight and distinct physicochemical properties, combined with its potential for selective functionalization, make it an important tool for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for its effective utilization in the development of novel chemical entities.

References

-

Wikipedia. (2023, December 29). Bromine. Retrieved January 4, 2026, from [Link]

-

Appretech Scientific Limited. (n.d.). 4-bromo-2-fluoro-3-iodopyridine. Retrieved January 4, 2026, from [Link]

-

Krasavin, M., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(7), 4919-4931. [Link]

Sources

Synthesis of 4-Bromo-2-fluoro-3-iodopyridine

An In-Depth Technical Guide to the

Abstract

4-Bromo-2-fluoro-3-iodopyridine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of three distinct halogen atoms—fluorine, bromine, and iodine—on a pyridine core provides a versatile platform for sequential, site-selective cross-coupling reactions, enabling the rapid generation of complex molecular architectures.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for strategic decisions in the synthetic route, and a detailed, self-validating experimental protocol designed for reproducibility and scalability. The core of this synthesis relies on a highly regioselective Directed ortho-Metalation (DoM) of the commercially available precursor, 4-Bromo-2-fluoropyridine.

Part 1: The Strategic Value of Polysubstituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged structure for molecular recognition at biological targets. The strategic introduction of multiple, distinct halogen atoms onto this scaffold dramatically enhances its utility.

The title compound, 4-Bromo-2-fluoro-3-iodopyridine, is a prime example of a "chemical chameleon." The differential reactivity of the carbon-halogen bonds under various catalytic conditions (C-I > C-Br >> C-F) allows for a programmed, stepwise introduction of different substituents. For instance, the C-I bond can be selectively functionalized via Sonogashira or Suzuki coupling, leaving the C-Br bond intact for a subsequent, different coupling reaction. The C-F bond, being the most robust, is typically unreactive under these conditions but profoundly influences the electronic properties of the ring and can serve as a site for later-stage nucleophilic aromatic substitution (SNAr) if required.[2][3] This built-in, tiered reactivity makes it an invaluable tool for generating diverse chemical libraries in the drug discovery process.

Part 2: Retrosynthetic Analysis and Strategy Selection

To devise a robust and efficient synthesis, we begin with a retrosynthetic analysis. The target molecule's key feature is the C-I bond at the 3-position, adjacent to the fluorine atom. This arrangement strongly suggests a synthetic strategy involving the formation of a C-Li bond at the 3-position, followed by an electrophilic quench with an iodine source.

Caption: Retrosynthetic analysis of 4-Bromo-2-fluoro-3-iodopyridine.

This analysis leads us to the most logical and powerful strategy for this transformation: Directed ortho-Metalation (DoM) .[4] The fluorine atom at the C2 position is a well-established and effective directing group, capable of coordinating with an organolithium base and facilitating the regioselective deprotonation of the adjacent C3 proton.[5][6] The commercially available 4-Bromo-2-fluoropyridine serves as the ideal starting material.[7]

Part 3: Mechanistic Deep Dive – The Chemistry of Controlled Functionalization

A thorough understanding of the reaction mechanism is critical for troubleshooting, optimization, and safe execution. The synthesis proceeds in two key stages within a single pot.

Stage 1: Directed ortho-Metalation (DoM)

The central challenge is to deprotonate the C3 position of 4-Bromo-2-fluoropyridine with high selectivity. The 2-fluoro substituent makes this possible through its ability to act as a Directed Metalation Group (DMG).[4][8]

Causality Behind Experimental Choices:

-

Base Selection: We select Lithium Diisopropylamide (LDA) as the base. Unlike nucleophilic bases such as n-butyllithium, which can risk addition to the electron-deficient pyridine ring, LDA is sterically hindered and exceptionally non-nucleophilic. Its primary function is as a powerful base, capable of abstracting the relatively acidic C3 proton.

-

Solvent and Temperature: The reaction is conducted in an anhydrous ethereal solvent, typically Tetrahydrofuran (THF) , at -78 °C (dry ice/acetone bath). The low temperature is crucial to prevent side reactions, such as the potential for "halogen dance" rearrangements, and to ensure the kinetic stability of the aryllithium intermediate.[9]

The mechanism begins with the coordination of the Lewis acidic lithium ion of the LDA dimer or monomer to the Lewis basic fluorine atom of the pyridine. This pre-coordination complex positions the amide base in close proximity to the C3 proton, facilitating its abstraction and leading to the formation of the thermodynamically stable 4-bromo-2-fluoro-3-lithiopyridine intermediate.[5][6]

Caption: Mechanism of Directed ortho-Metalation.

Stage 2: Electrophilic Quench with Iodine

Once the aryllithium intermediate is formed, it is a potent nucleophile. The introduction of an electrophile results in the formation of a new bond at the C3 position.

Causality Behind Experimental Choices:

-

Electrophile: A solution of molecular iodine (I₂) in THF is used as the electrophilic source. It is readily available, effective, and the reaction is typically fast and clean.

-

Controlled Addition: The iodine solution is added slowly to the cold reaction mixture. This maintains the low temperature and prevents localized heating, which could lead to decomposition or side reactions. The reaction is quenched by the iodine, forming the C-I bond and liberating lithium iodide (LiI).

Part 4: Validated Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly temperature and atmosphere, is critical for success.

Safety Precautions: This procedure involves a pyrophoric organolithium reagent (generated in situ or used directly) and should only be performed by trained personnel in a chemical fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 4-Bromo-2-fluoropyridine | 175.99 | 5.00 g | 28.4 | 1.0 |

| Diisopropylamine | 101.19 | 4.3 mL | 31.2 | 1.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 12.0 mL | 30.0 | 1.06 |

| Iodine (I₂) | 253.81 | 8.65 g | 34.1 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | ~200 mL | - | - |

| Saturated aq. Na₂S₂O₃ | - | ~100 mL | - | - |

| Saturated aq. NaCl (Brine) | - | ~50 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

| Ethyl Acetate (EtOAc) | - | For extraction | - | - |

| Hexanes | - | For extraction & chromatography | - | - |

Step-by-Step Methodology

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is assembled while hot and allowed to cool under a positive pressure of inert gas.

-

LDA Formation (in situ): To the reaction flask, add 100 mL of anhydrous THF and diisopropylamine (4.3 mL, 31.2 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (12.0 mL of a 2.5 M solution, 30.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the freshly prepared, colorless LDA solution at -78 °C for 30 minutes.

-

Lithiating the Pyridine: In a separate flame-dried flask, dissolve 4-Bromo-2-fluoropyridine (5.00 g, 28.4 mmol) in 50 mL of anhydrous THF.

-

Transfer this solution via cannula into the LDA solution at -78 °C over 20 minutes. A color change (typically to yellow or orange) is expected.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Iodination: In another flame-dried flask, dissolve iodine (8.65 g, 34.1 mmol) in 50 mL of anhydrous THF.

-

Transfer the iodine solution via cannula into the reaction mixture at -78 °C over 30 minutes. The dark color of the iodine will dissipate as it reacts.

-

Quenching and Workup: After stirring for an additional 30 minutes at -78 °C, slowly quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution, ensuring the temperature does not rise excessively.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and add 100 mL of Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 50 mL) to remove excess iodine, and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (e.g., 100:0 to 95:5) to afford 4-Bromo-2-fluoro-3-iodopyridine as a solid. A typical yield is in the range of 75-85%.

Conclusion

The synthesis of 4-Bromo-2-fluoro-3-iodopyridine is robustly and efficiently achieved through a Directed ortho-Metalation strategy starting from 4-Bromo-2-fluoropyridine. By leveraging the directing ability of the 2-fluoro substituent and employing the non-nucleophilic base LDA, this method provides excellent regiocontrol and high yields. The resulting tri-halogenated pyridine is a powerful and versatile intermediate, primed for sequential functionalization in the synthesis of novel chemical entities for the life sciences. This guide provides the fundamental mechanistic understanding and a validated protocol to empower researchers in their synthetic endeavors.

References

-

Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry. [Link][5][6]

-

The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link][10][11]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). [Link][12]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH). [Link][2][3]

-

5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link][9]

-

Directed ortho metalation. Andrew G. Myers Research Group, Harvard University. [Link][8]

Sources

- 1. Buy 4-Bromo-2-fluoro-3-iodopyridine | 917969-51-8 [smolecule.com]

- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-ブロモ-2-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-2-fluoro-3-iodopyridine and its Congeners

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive examination of the structural characteristics of polyhalogenated pyridines, with a specific focus on the theoretical analysis of 4-Bromo-2-fluoro-3-iodopyridine and a detailed experimental analysis of the closely related 5-Bromo-2-chloro-4-fluoro-3-iodopyridine.

In the landscape of modern medicinal chemistry and materials science, polyfunctionalized heterocyclic compounds are of paramount importance. Among these, pyridines bearing multiple halogen substituents represent a class of exceptionally versatile building blocks. The distinct electronic properties and regioselective reactivity of each halogen atom—fluorine, chlorine, bromine, and iodine—provide a rich toolkit for the construction of complex molecular architectures. This guide delves into the structural analysis of these valuable compounds, offering insights into their synthesis, spectroscopic characterization, and three-dimensional structure.

The Strategic Synthesis of Polyhalogenated Pyridines

The synthetic routes to polyhalogenated pyridines often involve a series of regioselective halogenation, lithiation, and halogen dance reactions. The introduction of multiple, different halogen atoms onto the pyridine ring requires careful strategic planning to control the position of each substituent.

A notable example is the synthesis of 5-Bromo-2-chloro-4-fluoro-3-iodopyridine.[1][3] This multi-step synthesis highlights the principles of directed ortho-metalation and subsequent trapping with electrophilic halogen sources. The choice of reagents and reaction conditions is critical to achieving the desired substitution pattern, leveraging the directing effects of existing substituents and the kinetic versus thermodynamic control of the reactions.

Sources

Introduction: A Versatile Tri-halogenated Pyridine Scaffold

An In-depth Technical Guide to the Commercial Availability and Synthetic Utility of 4-Bromo-2-fluoro-3-iodopyridine

In the landscape of modern medicinal chemistry and materials science, polysubstituted heterocyclic compounds are indispensable building blocks. Among these, pyridines bearing multiple, distinct halogen atoms offer a powerful platform for constructing complex molecular architectures. 4-Bromo-2-fluoro-3-iodopyridine is a prime example of such a scaffold, providing three distinct reactive centers that can be selectively functionalized. The presence of bromine, fluorine, and iodine on the same pyridine ring allows for a programmed, regioselective approach to synthesis, making it a valuable intermediate for researchers in drug discovery and advanced materials development.[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and strategic applications in organic synthesis.

Compound Identification and Properties

Correctly identifying a chemical reagent is the first step in any successful research endeavor. 4-Bromo-2-fluoro-3-iodopyridine is cataloged under a unique CAS number, ensuring unambiguous identification across suppliers and literature.

Table 1: Core Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 917969-51-8[1] |

| Molecular Formula | C₅H₂BrFIN[1] |

| Molecular Weight | 301.88 g/mol [1] |

| IUPAC Name | 4-bromo-2-fluoro-3-iodopyridine[1] |

| SMILES | C1=CN=C(C(=C1Br)I)F[1] |

| InChI Key | QNCJOPUYVGQTNE-UHFFFAOYSA-N[1] |

The physicochemical properties of a compound are critical for planning experiments, particularly for determining appropriate solvents and reaction temperatures. While comprehensive data for this specific molecule is not extensively published, key properties can be inferred from related structures and supplier information.

Table 2: Physicochemical Properties

| Property | Value | Source / Note |

|---|---|---|

| Physical Form | Solid / Crystalline Solid | Typical for similar halogenated pyridines[2] |

| Purity | Typically >97% | Based on commercial supplier data |

| Storage | Store in a cool, dark place under an inert atmosphere; freezer storage (-20°C) recommended | Standard for reactive halogenated heterocycles[2] |

Commercial Availability and Sourcing

4-Bromo-2-fluoro-3-iodopyridine is available from several specialized chemical suppliers, indicating its utility in contemporary research. Its availability facilitates its use in both small-scale discovery and larger-scale synthetic campaigns.

The cost and lead time for 4-Bromo-2-fluoro-3-iodopyridine can be influenced by the complexity of its synthesis. Multi-step syntheses involving expensive reagents, such as organolithium compounds and specialized halogenating agents, contribute to its market price.[1] Researchers can typically procure this compound in quantities ranging from milligrams to several grams.

Table 3: Representative Commercial Supplier Information

| Supplier | Catalog Number | Purity | Available Quantities |

|---|

| Smolecule | S809915 | >97% | Gram scale |

Note: This table is for illustrative purposes. Availability and catalog numbers should be verified directly with suppliers.

The Strategic Core: Regioselective Synthetic Utility

The true value of 4-Bromo-2-fluoro-3-iodopyridine lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of carbon-halogen bonds towards oxidative addition with a Pd(0) catalyst generally follows the trend C-I > C-Br > C-Cl >> C-F.[3] This predictable reactivity is the cornerstone of its synthetic utility.

This enables chemists to selectively react at the C-I bond under mild conditions, leaving the C-Br and C-F bonds untouched for subsequent transformations. This regioselectivity is crucial for minimizing the formation of undesirable side products and simplifying purification, thereby accelerating the drug discovery process.[3][4]

Caption: Hierarchical reactivity workflow of 4-Bromo-2-fluoro-3-iodopyridine.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

The following protocol details a representative Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, selectively functionalizing the C-I bond.

Objective: To synthesize a 4-bromo-2-fluoro-3-arylpyridine derivative via selective cross-coupling at the C-3 position.

Methodology:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-Bromo-2-fluoro-3-iodopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Scientist's Rationale: An inert atmosphere is critical to prevent the degradation of the palladium catalyst. The excess of boronic acid drives the reaction to completion. K₂CO₃ is a common, effective base for activating the boronic acid.

-

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 10:1 v/v).

-

Scientist's Rationale: The aqueous/organic mixture is essential for dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Degassing removes dissolved oxygen which can poison the catalyst.

-

-

Catalyst Introduction: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Scientist's Rationale: Pd(PPh₃)₄ is a robust and common Pd(0) catalyst for Suzuki couplings. A 5 mol% loading is typically sufficient for efficient catalysis without being prohibitively expensive.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Scientist's Rationale: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate.

-

-

Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Scientist's Rationale: Monitoring confirms the consumption of starting material. The aqueous workup removes the inorganic base and salts, beginning the purification process.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

-

Scientist's Rationale: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials and catalyst residues.

-

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Bromo-2-fluoro-3-iodopyridine is not widely available, data from structurally similar halogenated pyridines should inform handling procedures. These compounds are generally classified as harmful and irritants.

-

Hazard Classifications (Anticipated): Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[9][10]

-

Handling Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2]

Conclusion

4-Bromo-2-fluoro-3-iodopyridine stands out as a highly strategic and commercially available building block for advanced organic synthesis. Its key advantage lies in the predictable, hierarchical reactivity of its three distinct halogen atoms, which enables chemists to perform regioselective functionalization with a high degree of control. This utility is particularly valuable in the multi-step synthesis of complex molecules for the pharmaceutical and materials science industries.[1] The reliable commercial supply of this versatile intermediate ensures that researchers can continue to leverage its unique properties to accelerate innovation and discovery.

References

-

Title: 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 Source: PubChem URL: [Link]

-

Title: 4-BROMO-2-FLUOROPYRIDINE-3-BORONICACIDPINACOLESTER Safety Data Sheets Source: Angene URL: [Link]

-

Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: PubMed URL: [Link]

-

Title: 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines Source: ResearchGate URL: [Link]

-

Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

Sources

- 1. Buy 4-Bromo-2-fluoro-3-iodopyridine | 917969-51-8 [smolecule.com]

- 2. 4-Bromo-3-iodopyridine | 89167-20-4 [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Bromo-3-fluoropyridine | C5H3BrFN | CID 2783174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-溴-2-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Bromo-4-iodopyridine | 89167-19-1 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

4-Bromo-2-fluoro-3-iodopyridine: A Tri-functionalized Scaffold for Accelerated Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and modulate pharmacokinetic properties makes it a privileged heterocycle in drug design.[3][4] Within the vast landscape of pyridine-based building blocks, 4-Bromo-2-fluoro-3-iodopyridine emerges as a uniquely powerful and versatile intermediate. Its tri-halogenated structure is not a redundancy but a sophisticated design feature, offering three distinct points of functionalization with orthogonal reactivity. This guide provides an in-depth exploration of the synthesis, selective reactivity, and strategic applications of 4-Bromo-2-fluoro-3-iodopyridine, offering researchers, scientists, and drug development professionals a technical manual to leverage this scaffold in the creation of complex and novel therapeutic agents.

Core Characteristics and Synthesis

The strategic utility of 4-Bromo-2-fluoro-3-iodopyridine stems from its unique arrangement of three different halogen atoms on the pyridine core. This configuration provides a platform for sequential and highly selective chemical transformations.[3]

| Property | Value | Reference |

| Molecular Formula | C₅H₂BrFIN | [3][5] |

| Molecular Weight | 301.88 g/mol | [3][5] |

| CAS Number | 884494-52-4 | [5][6] |

| Appearance | White to off-white solid | [7] |

| SMILES | C1=CN=C(C(=C1Br)I)F | [3] |

Synthetic Route

The synthesis of 4-Bromo-2-fluoro-3-iodopyridine is efficiently achieved from commercially available 3-Bromo-2-fluoropyridine. The process involves a highly regioselective metalation followed by quenching with an iodine source. A notable synthesis involves a lithium diisopropylamide (LDA)-mediated deprotonation at the 3-position, followed by iodination, which yields the target compound with high selectivity over its regioisomer.[3] A reported synthesis achieved an 84% yield of the desired 4-Bromo-2-fluoro-3-iodopyridine, with only 6% of the 3-bromo-2-fluoro-4-iodopyridine isomer being formed.[3][6]

Caption: Synthesis of 4-Bromo-2-fluoro-3-iodopyridine.

The Principle of Orthogonal Reactivity

The paramount advantage of 4-Bromo-2-fluoro-3-iodopyridine in multi-step synthesis is the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is overwhelmingly C-I > C-Br > C-Cl > C-F.[8][9] This predictable hierarchy is governed by bond dissociation energies, allowing for a stepwise and regioselective functionalization of the pyridine core.

| Bond | Relative Reactivity | Typical Coupling Reactions |

| C-I | Highest | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| C-Br | Intermediate | Suzuki, Sonogashira, Buchwald-Hartwig (under more forcing conditions) |

| C-F | Lowest (for coupling) | Primarily subject to Nucleophilic Aromatic Substitution (SNAr) |

This orthogonality enables a synthetic strategy where the iodine at the C3 position is addressed first under mild conditions, leaving the bromine at C4 untouched for a subsequent coupling reaction. Finally, the fluorine at C2 can either be retained to enhance metabolic stability and binding affinity or be displaced via nucleophilic aromatic substitution (SNAr).[10][11][12]

Caption: Sequential functionalization workflow.

Applications in Kinase Inhibitor Development

Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[13][14] The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors.[15] 4-Bromo-2-fluoro-3-iodopyridine provides an ideal starting point for building complex, multi-substituted kinase inhibitors, allowing for the precise installation of pharmacophores to optimize potency and selectivity.

Case Study: Scaffolds for Epidermal Growth Factor Receptor (EGFR) Inhibitors

Inhibitors of EGFR are crucial in treating various cancers. Many potent inhibitors feature a substituted aniline group bound to a heterocyclic core.[16] The synthesis of pyrido[4,3-d]pyrimidine-based EGFR inhibitors demonstrates the utility of halogenated pyridines.[17] Using 4-Bromo-2-fluoro-3-iodopyridine, a medicinal chemist can systematically explore the chemical space around the pyridine core.

Illustrative Synthetic Strategy:

-

Sonogashira Coupling at C3: The iodo group is first coupled with a terminal alkyne to introduce a key side chain.

-

Suzuki Coupling at C4: The bromo group is then coupled with a boronic acid to install a substituted aryl group, often designed to occupy a specific pocket in the kinase active site.

-

SNAr at C2: The fluoro group can be displaced by an amine, such as 3-bromoaniline, to install the critical hinge-binding moiety.[16][17]

This stepwise approach allows for the creation of a focused library of compounds by varying the coupling partners at each step, facilitating the rapid establishment of structure-activity relationships (SAR).

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

PARP-1 is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with specific DNA repair defects (e.g., BRCA mutations).[18] The synthesis of potent PARP-1 inhibitors often requires complex heterocyclic scaffolds, and halogenated pyridines like 4-Bromo-2-iodopyridine are vital intermediates for constructing these molecules.[7][18] The ability to selectively functionalize the pyridine ring allows for the precise positioning of groups necessary for binding to the PARP-1 active site.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations described. These are designed as self-validating systems for researchers.

Protocol 1: Regioselective Sonogashira Coupling at the C3-Iodo Position

This protocol details the selective coupling of a terminal alkyne at the most reactive C-I bond.

-

Objective: To form a C(sp)-C(sp²) bond at the C3 position of the pyridine ring.

-

Reagents:

-

4-Bromo-2-fluoro-3-iodopyridine (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (0.03 equiv)

-

Copper(I) Iodide (CuI) (0.06 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous THF or DMF

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 4-Bromo-2-fluoro-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous solvent, followed by the terminal alkyne and the amine base via syringe.

-

Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

-

Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C4-Bromo Position

This protocol is performed on the product from Protocol 1, targeting the C-Br bond.

-

Objective: To form a C(sp²)-C(sp²) bond at the C4 position.

-

Reagents:

-

3-Alkynyl-4-bromo-2-fluoropyridine (from Protocol 1) (1.0 equiv)

-

Arylboronic Acid or Ester (1.3 equiv)

-

Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 equiv)

-

Aqueous base solution (e.g., 2M Na₂CO₃ or K₃PO₄) (2.5 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

-

-

Procedure:

-

In a flask, combine the bromo-pyridine substrate, the boronic acid, and the palladium catalyst.[19]

-

Add the degassed solvent system followed by the aqueous base.[19]

-

Heat the mixture under an inert atmosphere to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

After completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product via column chromatography.

-

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluoro Position

This final step displaces the fluoride, which is activated by the electron-withdrawing pyridine nitrogen.

-

Objective: To form a C-N or C-O bond at the C2 position.

-

Reagents:

-

3,4-Disubstituted-2-fluoropyridine (from Protocol 2) (1.0 equiv)

-

Amine or Alcohol Nucleophile (1.5-2.0 equiv)

-

A non-nucleophilic base (e.g., DIPEA or K₂CO₃) (2.0 equiv)

-

Polar aprotic solvent (e.g., DMSO, NMP, or DMA)

-

-

Procedure:

-

Dissolve the 2-fluoropyridine substrate in the chosen solvent in a sealed vial.

-

Add the nucleophile and the base.

-

Heat the reaction mixture to 100-140 °C. Monitor progress by LC-MS.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product or prepare for extraction.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., EtOAc or DCM).

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the final compound by column chromatography or recrystallization.

-

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 4-Bromo-2-fluoro-3-iodopyridine | 917969-51-8 [smolecule.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. 3-BROMO-2-FLUORO-4-IODOPYRIDINE CAS#: 884494-52-4 [m.chemicalbook.com]

- 6. 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic C-C Bond Formation via Regioselective Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-3-iodopyridine

Abstract & Introduction

Functionalized fluoropyridines are privileged scaffolds in modern drug discovery and materials science, offering unique properties related to metabolic stability, binding affinity, and electronics. The strategic introduction of substituents onto the pyridine core is therefore of paramount importance. 4-Bromo-2-fluoro-3-iodopyridine is a highly valuable and versatile building block, presenting three distinct carbon-halogen centers for sequential, site-selective functionalization. This application note provides a comprehensive technical guide for researchers, focusing on the regioselective Suzuki-Miyaura cross-coupling reaction. We will elucidate the underlying principles governing selectivity, provide a robust and validated protocol for the preferential coupling at the C-3 iodo-position, and offer expert insights into reaction optimization and troubleshooting.

The Principle of Regioselectivity: A Tale of Three Halogens

The success of any sequential cross-coupling strategy on a polyhalogenated substrate hinges on the ability to predictably control which position reacts first. In the case of 4-Bromo-2-fluoro-3-iodopyridine, the selectivity is governed by the relative bond dissociation energies of the C-X bonds and their subsequent reactivity in the rate-determining oxidative addition step of the palladium catalytic cycle.[1][2]

The established reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[2][3] This hierarchy is a direct consequence of the C-X bond strength; the weaker C-I bond is the most easily cleaved by the palladium(0) catalyst, making it the most reactive site. The C-Br bond is significantly stronger and requires more forcing conditions (e.g., higher temperatures, more active catalysts) to react, while the C-F bond is generally considered inert under typical Suzuki-Miyaura conditions.[2][3]

Therefore, by employing mild and controlled reaction conditions, we can achieve highly selective C-C bond formation at the C-3 position (iodo), leaving the C-4 (bromo) and C-2 (fluoro) positions untouched for subsequent, orthogonal chemical transformations.

Figure 1: Regioselectivity of 4-Bromo-2-fluoro-3-iodopyridine in Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond—the C-I bond—to form a square planar Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R) to the palladium center, displacing the halide.[6]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the coordination sphere, forming the new C-C bond in the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Optimized Protocol for Selective C-3 Arylation

This protocol is designed for the selective Suzuki-Miyaura coupling at the C-3 (iodo) position on a 1.0 mmol scale. All glassware should be oven or flame-dried, and reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and protodeboronation of the boronic acid.[8]

Materials & Reagents:

-

4-Bromo-2-fluoro-3-iodopyridine (1.0 mmol, 1.0 equiv)

-

Arylboronic Acid or Pinacol Ester (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst: PdCl₂(dppf) (0.03 mmol, 3 mol%) or Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

Base: Cs₂CO₃ (2.0 mmol, 2.0 equiv) or K₂CO₃ (2.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous, degassed 1,4-Dioxane/Water (4:1 v/v, 5 mL) or DMF (5 mL)

-

Magnetic stir bar

-

Schlenk flask or sealed reaction vial

Figure 3: High-level experimental workflow for the selective Suzuki coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-fluoro-3-iodopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).[1]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv). Add the degassed solvent mixture (e.g., Dioxane/H₂O, 4:1) via syringe.[9][10]

-

Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen, which can deactivate the Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[8]

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in a pre-heated oil bath and stir vigorously.[2]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Scientist's Note: The base choice can be critical. Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility in organic solvents compared to potassium carbonate (K₂CO₃).[9]

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-Bromo-2-fluoro-3-arylpyridine product.

Catalyst Selection & Parameter Optimization

The choice of catalyst, ligand, base, and solvent can significantly impact reaction efficiency and yield. The following table provides representative conditions for the selective C-3 coupling.